3-Cyclopropoxy-5-(methylsulfonamido)benzamide
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Overview
Description
3-Cyclopropoxy-5-(methylsulfonamido)benzamide is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.30 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-(methylsulfonamido)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-(methylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-Cyclopropoxy-5-(methylsulfonamido)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclopropoxy-5-(methylsulfonamido)benzamide include other benzamide derivatives such as:
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-methylbenzamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14N2O4S |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C11H14N2O4S/c1-18(15,16)13-8-4-7(11(12)14)5-10(6-8)17-9-2-3-9/h4-6,9,13H,2-3H2,1H3,(H2,12,14) |
InChI Key |
UYIOFIRBGCHAIC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
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